- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

97731-02-7 structure
Productnaam:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- InChI-sleutel: NYCRCTMDYITATC-MRVPVSSYSA-N
- LACHT: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
Berekende eigenschappen
- Exacte massa: 219.046
- Monoisotopische massa: 219.046
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 187
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1.3
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 63.3
Experimentele eigenschappen
- Kleur/vorm: White powder
- Dichtheid: 1.293
- Smeltpunt: 242-252°C
- Kookpunt: 308.1±32.0 °C at 760 mmHg
- Vlampunt: 140.1±25.1 °C
- PSA: 63.32000
- LogboekP: 2.28240
- Oplosbaarheid: Not determined
- Specifieke rotatie: 14 º (c=1% in H2O)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Duitsland:3
- Veiligheidsinstructies: S22;S24/25
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27524-1g |
2-Fluoro-D-phenylalanine, 99+% |
97731-02-7 | 99+% | 1g |
¥3113.00 | 2023-02-24 | |
Enamine | EN300-199908-0.5g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 0.5g |
$54.0 | 2023-09-16 | |
Enamine | EN300-199908-50.0g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 50g |
$1479.0 | 2023-06-06 | |
Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$*** | 2023-05-29 | |
MedChemExpress | HY-W010028-1g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 1g |
¥200 | 2024-04-15 | ||
MedChemExpress | HY-W010028-5g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 99.19% | 5g |
¥296 | 2024-07-20 | |
eNovation Chemicals LLC | D504433-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 97% | 5g |
$140 | 2024-05-24 | |
Apollo Scientific | PC8358-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 10g |
£121.00 | 2023-09-02 | |
TRC | F401680-50mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
Apollo Scientific | PC8358-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 1g |
£44.00 | 2023-09-02 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referentie
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase , D-Amino acid amidase Solvents: Water ; 8 h, pH 8, 40 °C
Referentie
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referentie
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimicBulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8,
Synthetic Routes 5
Reactievoorwaarden
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
Referentie
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referentie
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referentie
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referentie
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
Referentie
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersBulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188,
Synthetic Routes 10
Reactievoorwaarden
1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
Referentie
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase CatalysisJournal of Organic Chemistry, 2009, 74(18), 6953-6959,
Synthetic Routes 11
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Referentie
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid OxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
Referentie
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Synthetic Routes 14
Reactievoorwaarden
Referentie
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycineChemija, 1996, 19(4), 80-82,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referentie
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referentie
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Acetic acid , Sodium acetate Solvents: Water ; 5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referentie
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referentie
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- 2-Amino-3-(2-fluorophenyl)propanamide
- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)
- 1,3-diethyl 2-acetamidopropanedioate
- 1-(bromomethyl)-2-fluorobenzene
- Glycine tert-butyl ester hydrochloride
- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione
- 2-Fluorobenzaldehyde
- Diphenylmethanimine
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
- N-(Diphenylmethylene)glycine tert-butyl ester
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- Glycine, N-(diphenylmethylene)-
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- Methyl 2-((diphenylmethylene)amino)acetate
- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Gerelateerde literatuur
-
1. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867
-
Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360
97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) Gerelateerde producten
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 19883-77-3(3-Fluoro-L-phenylalanine)
- 110117-84-5(H-D-Phe(3-F)-OH)
- 33787-05-2(L-2,6-Difluorophenylalanine)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 19883-78-4(2-Fluoro-L-phenylalanine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):174.0